Methyl 4-guanidinobenzoate is an organic compound characterized by the presence of a benzoate ester and a guanidine functional group. It is notable for its applications in medicinal chemistry, particularly as a potential inhibitor of various enzymes, including enteropeptidase. The compound's unique structure allows it to mimic natural substrates, facilitating its role in biochemical interactions.
Methyl 4-guanidinobenzoate can be synthesized through various chemical methods, often involving the reaction of guanidine derivatives with benzoic acid esters. This compound has been studied extensively in the context of enzyme inhibition and drug design, particularly for its potential therapeutic applications.
Methyl 4-guanidinobenzoate falls under the category of organic compounds, specifically within the subcategories of esters and guanidine derivatives. Its systematic name reflects its structural components: a methyl ester of 4-guanidinobenzoic acid.
The synthesis of methyl 4-guanidinobenzoate typically involves several key steps:
For instance, one method described involves adding 4-guanidinobenzoic acid hydrochloride to a mixture with methyl alcohol and other reagents, followed by a series of washes and crystallizations to yield methyl 4-guanidinobenzoate with significant purity (up to 99% via HPLC) .
The yield and purity of synthesized methyl 4-guanidinobenzoate can vary based on reaction conditions such as temperature, time, and the specific reagents used. For example, yields reported in various studies range from 48% to over 85%, depending on the method employed .
Methyl 4-guanidinobenzoate features a benzoate moiety attached to a guanidine group through an ester bond. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Key structural data includes:
Methyl 4-guanidinobenzoate can participate in various chemical reactions due to its functional groups:
The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of catalysts or inhibitors .
The mechanism by which methyl 4-guanidinobenzoate functions as an enzyme inhibitor involves:
Studies have shown that modifications to the structure can significantly affect inhibitory potency, with specific substitutions leading to enhanced binding affinity .
Methyl 4-guanidinobenzoate is typically encountered as a white crystalline solid. Its solubility in various solvents can vary based on temperature and pH.
Key chemical properties include:
Relevant analyses such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have been conducted to assess thermal stability .
Methyl 4-guanidinobenzoate has several scientific uses:
Methyl 4-guanidinobenzoate (chemical formula: C₉H₁₁N₃O₂; systematic name: methyl 4-(diaminomethylideneamino)benzoate) features a distinctive molecular architecture centered on a benzoate core. Its structure integrates two critical functional groups: a guanidinium moiety (–C(=NH)NH₂)⁺ attached para to a methyl ester group (–COOCH₃) on the benzene ring [1] [8]. The guanidinium group exists as a resonance-stabilized cation under physiological conditions, enabling strong electrostatic interactions with aspartate residues in protease active sites. The ester group confers moderate hydrophobicity and serves as a key site for metabolic hydrolysis or chemical modifications in drug design [2]. The planar conformation between the benzoate ring and guanidine group facilitates optimal binding to target enzymes, a feature exploited in serine protease inhibition [2] [5].
Table 1: Atomic Composition and Bonding Features
Component | Structural Attribute | Functional Role |
---|---|---|
Benzene ring | Planar hexagon with conjugated π-system | Scaffold for functional group orientation |
Guanidinium group | –NH–C(=NH₂)⁺ at C4 position | Electrostatic recognition of protease S1 pockets |
Methyl ester | –COOCH₃ at C1 position | Tunable reactivity for prodrug strategies |
Substituent geometry | para-disubstituted | Maximizes steric accessibility for enzyme binding |
X-ray crystallographic data, though limited for Methyl 4-guanidinobenzoate itself, can be inferred from structural analogs and protein co-crystallization studies. Docking models with enteropeptidase (PDB ID: 4DGJ) reveal that the guanidinium group forms a salt bridge with Asp965 in the S1 pocket, while the ester carbonyl oxygen coordinates with the oxyanion hole of the catalytic triad (Ser-Hist-Asp) [2]. This binding mode is characteristic of reversible covalent inhibitors, where the ester carbonyl undergoes nucleophilic attack by the catalytic serine, forming a transient acyl-enzyme complex [2].
Spectroscopic characterization includes:
Table 2: Spectroscopic Signatures of Methyl 4-Guanidinobenzoate
Technique | Key Signals | Structural Assignment |
---|---|---|
IR (KBr pellet) | 1,725 cm⁻¹, 1,670 cm⁻¹, 1,580 cm⁻¹ | ν(C=O) ester, ν(C=N) guanidine, ν(C-C) aromatic |
¹H NMR (DMSO-d6) | δ 3.80 (s, 3H), δ 7.95 (d, 2H), δ 8.05 (d, 2H) | –OCH₃, Ar–H adjacent to ester, Ar–H adjacent to guanidine |
ESI-MS | m/z 194.1 [M+H]⁺, m/z 162.0 [M−OCH₃+H]⁺ | Molecular ion, methanol elimination fragment |
Methyl 4-guanidinobenzoate serves as a structural template for derivatives optimized for specific biochemical applications. Key comparisons include:
4-Methylumbelliferyl 4-guanidinobenzoate (MUGB; C₁₈H₁₆ClN₃O₄):
Aryl 4-guanidinomethylbenzoates (antibacterial agents):
SCO-792 (dihydrobenzofuran analogue):
Table 3: Functional Differentiation of Guanidinobenzoate Derivatives
Derivative | Core Modification | Primary Application | Key Advantage |
---|---|---|---|
Methyl 4-guanidinobenzoate | None (prototype) | Serine protease inhibitor scaffold | Synthetic accessibility; reversible acylation kinetics |
4-Methylumbelliferyl derivative | Fluorogenic leaving group | Protease activity quantification | Real-time enzymatic activity monitoring |
Aryl 4-guanidinomethylbenzoate | –CH₂– spacer before guanidine | Antibacterial targeting VRE/MRSA | Enhanced bacterial membrane penetration |
SCO-792 | Dihydrobenzofuran + carboxylate | Anti-obesity drug (enteropeptidase inhibition) | Low systemic exposure; extended target residence time |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7